molecular formula C7H7N3O2S B1627663 1H-Benzimidazole-6-sulfonamide CAS No. 210827-43-3

1H-Benzimidazole-6-sulfonamide

Cat. No. B1627663
M. Wt: 197.22 g/mol
InChI Key: BASPJMOEXODOEJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole-6-sulfonamide is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

Benzimidazole derivatives are synthesized in a multistep process . The synthesis involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

The structure of benzimidazole derivatives has been determined using techniques such as FTIR, NMR, and HRMS . The benzimidazole core of these molecules is planar . The presence of –OH and –OR groups enhances the non-linear optics (NLO) response of the marker .


Chemical Reactions Analysis

Benzimidazole derivatives have been found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species . They have also been found to elicit antiproliferative activity against MCF7 breast cancer cell line .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been authenticated by NMR, IR, elemental analyses, and physicochemical properties . The benzimidazole unit is almost planar .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Properties : Benzimidazole derivatives, including 1H-Benzimidazole-6-sulfonamide, have been synthesized and shown to possess significant antimicrobial activity. For instance, metal complexes of benzimidazole-derived sulfonamide demonstrated potential antimicrobial activity against bacterial strains, with specific compounds identified as active antibacterial agents (Ashraf et al., 2016). Additionally, N-Substituted-1H-benzimidazole-sulphonamides have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with certain compounds exhibiting strong antibacterial activity (Püsküllü et al., 2009).

  • Antitubercular Applications : Novel benzimidazole sulfonamide derivatives have been evaluated for their antitubercular properties. They have shown effectiveness against Mycobacterium tuberculosis, indicating potential as therapeutic agents in tuberculosis treatment (Jagannath & Krishnamurthy, 2021).

Antifungal and Antiviral Properties

  • Antifungal Interaction : Research on the interaction of benzimidazole-N-sulfonamides with the cytochrome b/c1 complex of various fungi has shown that these compounds can interfere with fungal electron transport systems, indicating their potential as antifungal agents (Pillonel, 1995).

  • Potential Antiviral Activity : Studies have explored the antiviral capabilities of N-benzimidazole-sulfonamide derivatives, showing their ability to inhibit viral growth in certain models, suggesting a potential role in antiviral therapies (Зінченко et al., 2020).

Chemical Synthesis Applications

  • Catalysis in Organic Synthesis : Benzimidazole sulfonamides have been used as catalysts in the synthesis of various organic compounds. For example, they have been employed in the one-pot synthesis of benzimidazoles and benzodiazepines, showcasing their utility in the field of organic chemistry (Ghorbani‐Vaghei & Veisi, 2010).

  • in synthetic chemistry (Rosen et al., 2009).

Future Directions

Research on benzimidazole and its derivatives is an active and attractive topic of medicinal chemistry . This review anticipates that it will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

properties

IUPAC Name

3H-benzimidazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c8-13(11,12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H2,8,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASPJMOEXODOEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594068
Record name 1H-Benzimidazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-6-sulfonamide

CAS RN

210827-43-3
Record name 1H-Benzimidazole-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PH Peruquetti - 2020 - teses.usp.br
Estudos ambientais vêm ganhando força desde o século passado, com a crescente preocupação da manutenção de um meio ambiente equilibrado. Com a crescente demanda de …
Number of citations: 3 www.teses.usp.br

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